molecular formula C10H15NO3 B13174953 5-Methyl-3-neopentylisoxazole-4-carboxylic acid

5-Methyl-3-neopentylisoxazole-4-carboxylic acid

Cat. No.: B13174953
M. Wt: 197.23 g/mol
InChI Key: QJWKYOZBEAIZMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The process is designed to ensure high yield and purity of the final product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-neopentylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

5-Methyl-3-neopentylisoxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-neopentylisoxazole-4-carboxylic acid is unique due to its specific structural features, such as the neopentyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-6-8(9(12)13)7(11-14-6)5-10(2,3)4/h5H2,1-4H3,(H,12,13)

InChI Key

QJWKYOZBEAIZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC(C)(C)C)C(=O)O

Origin of Product

United States

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